Tert-butyl propaneperoxoate

Description

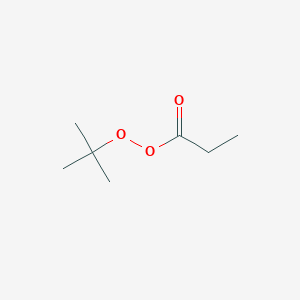

tert-Butyl propaneperoxoate is an organic peroxide compound used in chemical synthesis and experimental procedures. Organic peroxides like this compound are typically employed as initiators in polymerization reactions or oxidizing agents due to their reactive peroxide (-O-O-) functional group. Handling such compounds requires stringent safety protocols, including temperature control and avoidance of incompatible materials, to mitigate risks of decomposition or combustion.

Properties

CAS No. |

14206-05-4 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

tert-butyl propaneperoxoate |

InChI |

InChI=1S/C7H14O3/c1-5-6(8)9-10-7(2,3)4/h5H2,1-4H3 |

InChI Key |

BBXFLQCFPROIMX-UHFFFAOYSA-N |

SMILES |

CCC(=O)OOC(C)(C)C |

Canonical SMILES |

CCC(=O)OOC(C)(C)C |

Other CAS No. |

14206-05-4 |

Synonyms |

Propaneperoxoic acid, 1,1-dimethylethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

Reactivity and Stability

- This compound : Peroxides are highly reactive, especially under heat, friction, or contact with reducing agents. They may decompose explosively, releasing oxygen and generating free radicals .

- tert-Butyl Alcohol: Relatively stable but flammable (flash point = 11°C). Reacts with strong oxidizers, acids, and bases, producing hazardous gases like carbon monoxide .

- tert-Butyl Esters : Esters are generally more stable than peroxides but can hydrolyze under acidic or alkaline conditions. They exhibit moderate reactivity compared to peroxides .

Research Findings and Key Observations

Peroxide-Specific Risks : this compound’s peroxide group necessitates stricter handling than tert-butyl alcohol or esters. Peroxides require storage at controlled temperatures and isolation from metals or reducing agents to prevent runaway reactions .

Toxicity Profile: While tert-butyl alcohol has well-documented acute toxicity (e.g., skin/eye irritation) and workplace exposure limits , data on this compound’s toxicity are sparse.

Environmental Impact : tert-Butyl alcohol is biodegradable but poses aquatic toxicity risks at high concentrations . Peroxides like this compound may persist longer in the environment due to slower degradation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl propaneperoxoate in a laboratory setting?

- Methodological Answer : Synthesis requires strict control of reaction conditions, including temperature (typically <0°C to prevent premature decomposition) and inert atmospheres to avoid side reactions. For example, perester derivatives are synthesized via acid-catalyzed reactions using tert-butyl hydroperoxide and acyl chlorides, as described in Figure 2 of a Heck-type alkylation study . Safety protocols, such as grounding metal containers and using explosion-proof equipment, are critical due to the compound’s instability .

Q. How can researchers characterize this compound and confirm its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For instance, NMR peaks at δ 1.21 (s, 9H) and δ 1.68 (d, J = 7.3 Hz, 3H) confirm the tert-butyl and methyl groups, respectively. NMR data (e.g., δ 84.49 for the perester carbonyl) further validate the structure . Dynamic low-temperature NMR analysis can resolve conformational ambiguities, as demonstrated in studies on tert-butyl-containing triazinanes .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Store the compound in a freezer (-20°C) in tightly sealed containers. Avoid open flames, sparks, or static discharge during transfers. Use explosion-proof equipment and ensure proper ventilation. Safety guidelines align with those for tert-butyl hydroperoxide, including grounding conductive equipment and employing P95/P99 respirators in high-exposure scenarios .

Advanced Research Questions

Q. How do reaction conditions influence the stability and decomposition pathways of this compound?

- Methodological Answer : Decomposition studies under varying pH and temperature can reveal mechanistic insights. For example, in acidic conditions, the compound may undergo heterolytic cleavage to form tert-butyl carbocation intermediates, while thermal decomposition (≥50°C) leads to radical pathways. DFT calculations with explicit solvent models are recommended to predict solvent effects on stability .

Q. What experimental strategies resolve discrepancies in NMR data for this compound derivatives?

- Methodological Answer : Dynamic NMR at low temperatures (e.g., -40°C) can stabilize transient conformers and clarify splitting patterns. For example, axial-equatorial isomerism in tert-butyl groups was resolved using this approach . Cross-validate spectral data with computational methods (e.g., Gaussian calculations for chemical shifts) to address ambiguities .

Q. How can researchers design studies to analyze the catalytic role of this compound in radical-initiated reactions?

- Methodological Answer : Use a PICOT-like framework (Population: reaction system; Intervention: this compound concentration; Comparison: alternative initiators; Outcome: reaction rate/yield; Time: reaction duration). Monitor radical intermediates via ESR spectroscopy and correlate with kinetic data from stopped-flow techniques. Reference studies on Fenton-like systems for methodological parallels .

Q. What are the best practices for reconciling contradictory data on this compound’s reactivity in aqueous vs. non-polar media?

- Methodological Answer : Conduct solvent-polarity experiments using Kamlet-Taft parameters to quantify solvent effects. For instance, in water, hydrolysis dominates, while in toluene, radical pathways prevail. Compare results with tert-butyl hydroperoxide analogs to isolate structural influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.